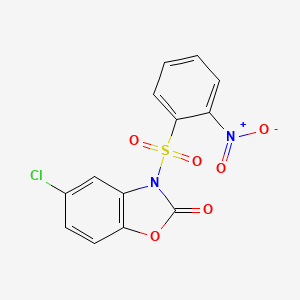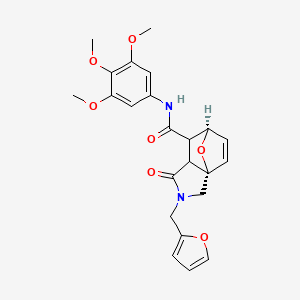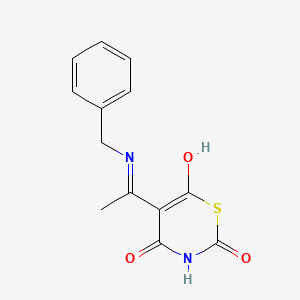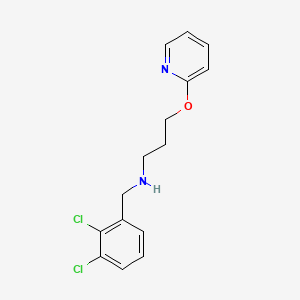![molecular formula C18H21BrN6O3 B15283681 Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate](/img/structure/B15283681.png)
Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spiro structure, which is known for its stability and interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a piperidine derivative and a benzodiazepine precursor.
Bromination: Introduction of the bromine atom at the 8’ position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Protection and deprotection steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener bromination methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biology: It can be used as a probe to study biological pathways and interactions, especially those involving spiro compounds.
Materials Science: The stability and electronic properties of the compound may make it useful in the development of new materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow the compound to fit into unique binding sites, modulating the activity of these targets and affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 8-amino-5-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Uniqueness
Tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate stands out due to its spiro structure, which imparts unique stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring stable and versatile chemical scaffolds.
Propriétés
Formule moléculaire |
C18H21BrN6O3 |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
tert-butyl 8-bromo-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H21BrN6O3/c1-17(2,3)28-16(27)24-8-6-18(7-9-24)15-21-22-23-25(15)13-5-4-11(19)10-12(13)14(26)20-18/h4-5,10H,6-9H2,1-3H3,(H,20,26) |
Clé InChI |
VEEUHGAYILAKFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=NN=NN3C4=C(C=C(C=C4)Br)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)

![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15283625.png)
![5-(pyridin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B15283627.png)
![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
![3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B15283648.png)

![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)


![2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide](/img/structure/B15283676.png)

